Cenisertib
Overview
Description
Cenisertib, also known as R763 or AS-703569, is a synthetic small molecule that functions as a potent inhibitor of Aurora kinases. Aurora kinases are enzymes that play a crucial role in cell division by controlling chromosomal segregation. Overexpression of these kinases is often associated with various types of cancer, making them a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cenisertib is synthesized through a multi-step chemical process. The synthesis involves the formation of a bicyclic core structure, followed by the introduction of various functional groups to achieve the final compound. The key steps include:
- Formation of the bicyclic core through a Diels-Alder reaction.
- Introduction of the fluorine atom via electrophilic fluorination.
- Coupling of the core structure with a piperazine derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes:
- Scaling up the reaction conditions to industrial reactors.
- Utilizing continuous flow chemistry to enhance reaction efficiency.
- Implementing purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cenisertib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Cenisertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential use in cancer therapy, particularly in treating solid tumors and leukemia.
Industry: Utilized in the development of new therapeutic agents targeting cell division pathways .
Mechanism of Action
Cenisertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This inhibition disrupts the mitotic spindle activity, blocking cell division and leading to cell death (apoptosis). The compound also inhibits other kinases involved in cell survival and proliferation, such as FLT3, BCR-ABL1, and JAK2 .
Comparison with Similar Compounds
Similar Compounds
Ilorasertib (ABT-348): Another dual inhibitor of Aurora kinases with similar anti-proliferative efficacy.
Reversine: Inhibits Aurora kinases and other kinases involved in cell cycle regulation.
Staurosporine: A broad-spectrum kinase inhibitor that also targets Aurora kinases
Uniqueness of Cenisertib
This compound is unique due to its high specificity and potency in inhibiting Aurora kinases. It has demonstrated significant anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy .
Properties
Key on ui mechanism of action |
R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6). |
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CAS No. |
871357-89-0 |
Molecular Formula |
C24H30FN7O |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1 |
InChI Key |
KSOVGRCOLZZTPF-PEVOYICTSA-N |
SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C |
Appearance |
Solid powder |
Key on ui other cas no. |
871357-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R763; R 763; R-763; AS703569; AS-703569; AS 703569; MSC1992371A; Cenisertib. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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